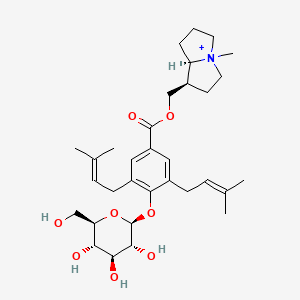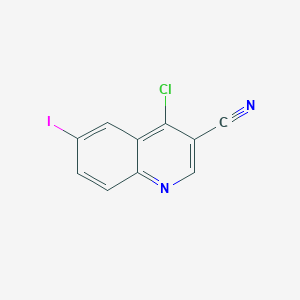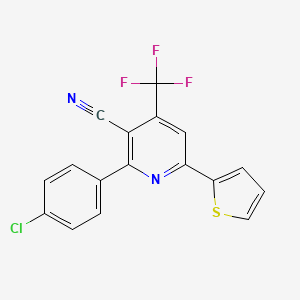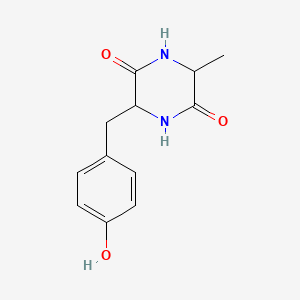
4'-Chlorochalcone
Übersicht
Beschreibung
4’-Chlorochalcone is a chalcone derivative, characterized by the presence of a chlorine atom at the para position of the phenyl ring. Its molecular formula is C15H11ClO, and it has a molecular weight of 242.7 g/mol . This compound is known for its monoclinic crystal structure and is used in various chemical reactions due to its unique properties .
Wirkmechanismus
Target of Action
4’-Chlorochalcone is a derivative of chalcone, a class of natural compounds that are precursors to flavonoids Chalcones are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that chalcones can undergo conjugate addition reactions with pyrrole in the presence of alkit-5 (a mesoporous 3d aluminosilicate catalyst) to form corresponding c2-alkylated pyrrole derivatives . This suggests that 4’-Chlorochalcone may interact with its targets through similar chemical reactions.
Biochemical Pathways
Chalcones are obligate intermediates in the biosynthesis of flavonoids . They are involved in the flavonoid pathway, which includes a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases
Pharmacokinetics
The compound’s molecular weight (24270) and its solid form suggest that it may have suitable properties for oral bioavailability .
Result of Action
Chalcones in general have been reported to possess a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and antitumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of 4’-Chlorochalcone can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The product is then purified through recrystallization, typically using ethanol as the solvent .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chlorochalcone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Chlorochalcone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: Research has indicated potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
4’-Chlorochalcone can be compared with other chalcone derivatives:
4’-Methoxychalcone: Similar in structure but with a methoxy group instead of chlorine, showing different reactivity and biological activities.
4’-Hydroxychalcone: Contains a hydroxyl group, leading to different solubility and reactivity profiles.
4’-Nitrochalcone: The nitro group significantly alters its electronic properties and reactivity.
Uniqueness: The presence of the chlorine atom in 4’-Chlorochalcone imparts unique electronic and steric properties, making it distinct in its reactivity and applications compared to other chalcone derivatives .
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINIOLNGCQCSM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313946 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-22-9, 956-02-5 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4'-Chlorochalcone?
A1: this compound, also known as (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, has the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol. Spectroscopically, it exhibits a characteristic carbonyl stretch in the infrared spectrum around 1650 cm-1. Its 1H NMR spectrum showcases trans-olefinic protons as doublets with a large coupling constant (J ≈ 15 Hz) in the region of 7-8 ppm. []
Q2: How is this compound typically synthesized?
A2: this compound is commonly synthesized via the Claisen-Schmidt condensation reaction. This involves reacting acetophenone with 4-chlorobenzaldehyde in the presence of a base, typically potassium hydroxide, in a suitable solvent like ethanol. [, , , ]
Q3: What are some of the biological activities reported for this compound and its derivatives?
A3: this compound and its derivatives have been studied for various biological activities, including:
- Antiplasmodial Activity: Research suggests potential against the chloroquine-resistant K1 strain of Plasmodium falciparum. []
- Antimicrobial Activity: Studies indicate moderate activity against specific Gram-positive bacteria and weak antifungal activity. [, ]
- Antifungal Activity: Some derivatives display promising activity against fungal strains, particularly Microsporum gypseum, potentially useful in treating dermatomycoses. []
- Antitrichomonal Activity: Exhibits potent in vitro activity against Trichomonas gallinae, a protozoan parasite affecting birds. []
- Hypolipidemic Activity: Certain derivatives demonstrated significant reduction in serum total cholesterol and triglycerides in both acute and chronic animal models. []
Q4: How does the position of the chlorine atom on the aromatic ring affect the properties of hydroxychlorochalcones?
A4: The position of the chlorine atom significantly influences the molecular structure and consequently, the physical and chemical properties of hydroxychlorochalcones. Studies comparing 2'-Hydroxy-4',6'-dimethyl-2-chlorochalcone and 2'-Hydroxy-4',6'-dimethyl-4-chlorochalcone revealed variations in planarity and intermolecular interactions based on Hirshfeld surface analysis. [, ]
Q5: What insights have computational chemistry studies provided regarding this compound and its derivatives?
A5: Computational studies, including density functional theory (DFT) calculations, have been employed to understand the molecular geometry, frontier molecular orbitals, and electronic properties of this compound derivatives. [, ] These studies help rationalize observed reactivity, stability, and potential applications in areas like optoelectronics.
Q6: Has this compound been investigated for its nonlinear optical (NLO) properties?
A6: Yes, this compound derivatives have shown promising second harmonic generation (SHG) properties. For instance, single crystals of 4-Methoxy-4'-chlorochalcone exhibited SHG efficiency significantly higher than urea, a standard reference material. [, ]
Q7: How does the introduction of different substituents on the aromatic rings of chalcones impact their biological activity?
A7: Structure-activity relationship (SAR) studies highlight the importance of substituents in modulating the biological activity of chalcones. For example, the presence of electron-donating groups like methoxy generally enhances antioxidant activity, while electron-withdrawing groups like chlorine can influence metal chelation properties. [] Furthermore, specific substituents have been linked to improved antiplasmodial, antimicrobial, and anticancer activities. [, , ]
Q8: Are there any studies on the interaction of this compound and its derivatives with proteins like human serum albumin (HSA)?
A8: Yes, research has explored the interaction between this compound and HSA using spectroscopic techniques like fluorescence quenching and synchronous fluorescence spectroscopy. These studies revealed the binding affinity, binding sites, and the influence of substituents on the interaction. []
Q9: Has this compound been explored for material science applications?
A9: this compound has been investigated for its potential in material science, particularly in developing energy storage devices. Studies have explored its incorporation into polyvinylidene fluoride (PVDF) films to enhance electroactive β crystal nucleation, improve dielectric properties, and enable light-induced self-charging capabilities. []
Q10: What are some of the analytical techniques commonly employed for the characterization and quantification of this compound?
A10: Various analytical techniques are used to characterize and quantify this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. []
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by measuring the absorption of infrared radiation. [, ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzes the absorption and transmission of UV-Vis light, providing information about electronic transitions and conjugation. []
- Thin Layer Chromatography (TLC): A simple technique for separating and visualizing components of a mixture. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)








